molecular formula C9H6F4O2 B6329897 2,3,4,6-Tetrafluorobenzoic acid ethyl ester, 97% CAS No. 351354-29-5

2,3,4,6-Tetrafluorobenzoic acid ethyl ester, 97%

Cat. No. B6329897
CAS RN: 351354-29-5
M. Wt: 222.14 g/mol
InChI Key: GJFOWPZJBADLDJ-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrafluorobenzoic acid ethyl ester is a chemical compound with the formula C9H6F4O2 . It has a molecular weight of 222.14 . The IUPAC name for this compound is ethyl 2,3,4,6-tetrafluorobenzoate .


Molecular Structure Analysis

The InChI code for 2,3,4,6-Tetrafluorobenzoic acid ethyl ester is 1S/C9H6F4O2/c1-2-15-9(14)6-4(10)3-5(11)7(12)8(6)13/h3H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

2,3,4,6-Tetrafluorobenzoic acid ethyl ester is a white to light yellow crystal powder . It has a molecular weight of 222.14 . The compound should be stored at a temperature of 28 C .

Safety and Hazards

The safety data sheet (SDS) for 2,3,4,6-Tetrafluorobenzoic acid ethyl ester can provide detailed information about its hazards, handling precautions, and first aid measures . It’s always important to handle chemical compounds in accordance with the recommended safety guidelines.

Mechanism of Action

Mode of Action

Esters are known to undergo hydrolysis in the presence of esterases, a type of enzyme found throughout the body . This process breaks the ester down into its constituent alcohol and carboxylic acid, which can then interact with various biochemical pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the action, efficacy, and stability of 2,3,4,6-Tetrafluorobenzoic acid ethyl ester . For example, the rate of ester hydrolysis can be influenced by the pH of the environment and the presence of esterases.

properties

IUPAC Name

ethyl 2,3,4,6-tetrafluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-2-15-9(14)6-4(10)3-5(11)7(12)8(6)13/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFOWPZJBADLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetrafluorobenzoic acid ethyl ester

Synthesis routes and methods

Procedure details

2,3,4,6-Tetrafluorobenzoic acid (4.8 g, 24.7 mmol) in dichloromethane (80 mL) is cooled to 0° C. under a nitrogen atmosphere and treated with oxalyl chloride (11.2 mL, 128 mmol) followed by anhydrous N,N-dimethylformamide (2 drops). The mixture is warmed to room temperature and stirred for 2 hours. The solution is co-evaporated with benzene to yield an oil that is taken up in dichloromethane (80 mL), cooled to 0° C. under an inert atmosphere, and treated with anhydrous ethanol (15 mL, 258 mmol). After 5 hours at room temperature, the solution is poured into saturated NaHCO3 and extracted with chloroform. The organic phase is washed with brine, dried over Na2SO4, filtered, and concentrated under vacuum to provide the title compound (3.3 g). This material is used without further purification. 1H NMR (CDCl3): δ 6.93–6.75 (m, 1H), 4.42 (q, 2H), 1.39 (t, 3H).
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15 mL
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80 mL
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